molecular formula C15H24O B1369926 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl- CAS No. 23787-90-8

2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-

Cat. No. B1369926
CAS RN: 23787-90-8
M. Wt: 220.35 g/mol
InChI Key: VCOCESNMLNDPLX-BTXGZQJSSA-N
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Description

“2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-” is a chemical compound that has attracted significant attention from scientists. It is also known by other names such as trans-Isolongifolanone, cis-Isolongifolanone, and Isolongifolanone .


Molecular Structure Analysis

The molecular formula of this compound is C15H24O . Its molecular weight is 220.3505 . The IUPAC Standard InChI is InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3 .

Scientific Research Applications

Chemo- and Stereoselectivity in Chemical Reactions

The compound exhibits significant chemo- and stereoselective behaviors in 1,3-dipolar cycloadditions, leading to the formation of polycyclic tetrahydrothiophene derivatives. This was demonstrated in a study where the compound interacted with thiocarbonyl ylides, generated by thermal elimination of nitrogen from 2,5-dihydro-1,3,4-thiadiazoles (Mlostoń, Celeda, & Heimgartner, 2003).

Novel Synthesis Methods

In another study, the compound was involved in the synthesis of 1,2-Bis(8-t-butyl-6-methyl-2H-benzo-[e][1,3]oxazin-3(4H)-yl] ethane and a novel bridged tetra(phenol) compound. This highlights its utility in synthesizing complex organic molecules (Ji Shun-jun, 2010).

Photochemical Reactions

The compound has shown interesting photochemical properties. For instance, its irradiation in acidic methanol led to anti-Markovnikov addition of methanol across the methylene double bond, forming novel products (Morrison & Nylund, 1976).

Oxidative Rearrangements

A peculiar oxidative rearrangement of this compound to 1-vinylnaphthalene derivatives was observed when treated with excess DDQ. This process involved a 1,5-sigmatropic shift of the one-carbon bridge, showcasing its reactivity under oxidative conditions (Barasz et al., 2002).

Diels-Alder Cycloadditions

In Diels-Alder cycloadditions, the compound exhibited stereoselectivities, further illustrating its role in facilitating specific organic synthesis pathways. X-ray crystallographic methods were used to determine the structures of the resulting cycloadducts (Marchand et al., 1997).

Thermal Decomposition

The compound was involved in the study of thermal decomposition processes, particularly in the context of phenyl isocyanides elimination. This highlighted its potential as a subject in the study of thermal stability and decomposition pathways in organic compounds (Atkinson & Harger, 1974).

Chemical Sensing Applications

A chemosensor synthesized from a related compound showed potential for the efficient detection of Cu2+ ions, demonstrating its relevance in the development of sensitive detection systems for specific ions (Fanna et al., 2018).

Synthesis of Crown Ethers

The compound has been used as a basic building material for the synthesis of bis-methanonaphthalene-fused crown ethers. This application is critical in the field of supramolecular chemistry (Chou, Shing-Yi Chen, & Yie-Hsung Chen, 2003).

properties

IUPAC Name

2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOCESNMLNDPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047228
Record name Isolongifolanone- parent
Source EPA DSSTox
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Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isolongifolanone

CAS RN

23787-90-8, 29461-14-1
Record name 1,3,4,6,7,8a-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one
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Record name 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-
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Record name Isolongifolanone- parent
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Record name 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one
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Record name (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one
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Synthesis routes and methods I

Procedure details

A four neck flask of 2 L was charged with 500 g of longifolene and 250 ml of acetic acid, and 250 ml of a boron trifluoride diethyl ether complex was dropwise added thereto in 4 hours while stirring at 20° C. to carry out isomerization reaction. This reaction mixture was washed with ice and water, a saturated sodium hydrogencarbonate aqueous solution and a saturated saline solution and refined by distillation, and after refined by distillation, it was mixed with 1800 ml of methylene chloride and 900 ml of a 0.5 mole/L sodium hydrogencarbonate aqueous solution, followed by slowly adding thereto 400 g of 3-chloroperbenzoic acid at 10° C. or lower. After finishing the reaction, the reaction mixture was washed with a 1 mole/L sodium hydroxide aqueous solution and water and concentrated under reduced pressure to obtain a crude product. It was dissolved in 3 L of toluene, and 260 ml of a boron trifluoride diethyl ether complex was slowly dropwise added thereto at 5° C. or lower. After finishing the reaction, the reaction mixture was washed with water and refined by distillation to thereby obtain 270 g of 1,1,5,5-tetramethylhexahydro-2H-2,4a-methano-naphthalene-8-one. This was dropwise added to 640 ml of a 2.1 mole/L methyl lithium/diethyl ether solution at 5° C. or lower to carry out alkylation, and after finishing the reaction, the reaction mixture was washed with a saturated ammonium chloride aqueous solution and water. This reaction product was charged into an autoclave of 1 L together with 30 g of the nickel/diatomaceous earth catalyst for hydrogenation (N-113, manufactured by Nikki Chemical Co., Ltd.) to carry out dehydration hydrogenation (hydrogen pressure: 6 MPa·G, reaction temperature: 250° C., reaction time: 6 hours).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 2 L four-necked flask, 500 g of longifolene (manufactured by Yasuhara Chemical Co., Ltd.) and 250 mL of acetic acid were placed, to which 250 mL of boron trifluoride-diethyl etherate was added dropwise at 20° C. over 4 hours with stirring to carry out the isomerization. The reaction mixture was washed with ice water, a saturated aqueous sodium hydrogen carbonate solution and a saturated aqueous sodium chloride solution, and then refined by distillation. Thereafter, the refined product was mixed to 1,800 mL of methylene chloride and 900 mL of 0.5 N aqueous sodium hydrogen carbonate solution, to which 400 g of 3-chloroperbenzoic acid was slowly added at a temperature of 10° C. or less. After completion of the reaction, the reaction mixture was washed with 1 N aqueous sodium hydroxide solution and with water and concentrated in vacuo. The thus obtained crude product was dissolved in 3 L of toluene, to which 260 mL of boron trifluoride-diethyl etherate was slowly added dropwise at 5° C. or less. After completion of the reaction, the reaction mixture was washed with water and then refined by distillation to obtain 270 g of 1,1,5,5-tetramethyl-hexahydro-2,4a-methano-naphthalene-8-one. This was added dropwise at 5° C. or less to 640 mL of 2.1 N diethyl ether solution of methyllithium to carry out the alkylation. After completion of the reaction, the reaction mixture was washed with saturated aqueous ammonium chloride solution and with water and, then, charged in a 1 L autoclave together with 30 g of a nickel/diatomaceous earth hydrogenation catalyst (N-113, manufactured by Nikki Chemical Co., Ltd.) and was hydrogenated (hydrogen pressure: 6 MPa, reaction temperature: 250° C., reaction time: 6 hours).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
boron trifluoride-diethyl
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step Two
[Compound]
Name
boron trifluoride-diethyl
Quantity
260 mL
Type
solvent
Reaction Step Two

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